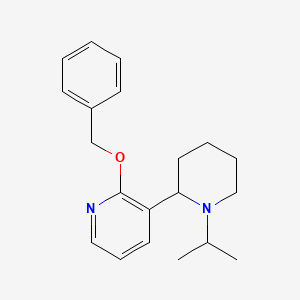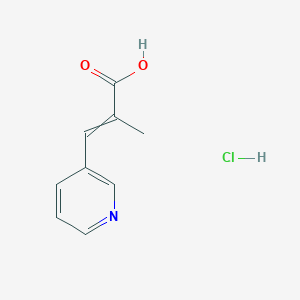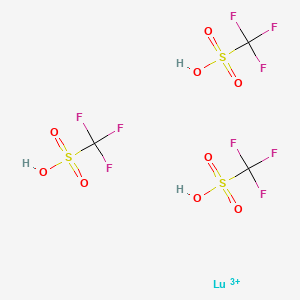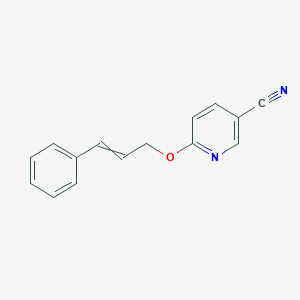![molecular formula C12H11NO3 B11823998 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Nitrophenyl)methyliden]cyclopentan-1-on ist eine organische Verbindung mit der Summenformel C12H11NO3 und einem Molekulargewicht von 217,22 g/mol Es zeichnet sich durch das Vorhandensein einer Nitrophenylgruppe aus, die über eine Methylenbrücke an einen Cyclopentanonring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(3-Nitrophenyl)methyliden]cyclopentan-1-on beinhaltet typischerweise die Kondensation von 3-Nitrobenzaldehyd mit Cyclopentanon. Diese Reaktion wird oft in Gegenwart einer Base, wie z. B. Natriumhydroxid oder Kaliumhydroxid, unter Rückflussbedingungen durchgeführt . Die Reaktion verläuft über die Bildung eines intermediären Enolats, das dann eine nucleophile Addition an den Aldehyd unterliegt, gefolgt von einer Dehydratisierung, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 2-[(3-Nitrophenyl)methyliden]cyclopentan-1-on nicht gut dokumentiert sind, würde der allgemeine Ansatz wahrscheinlich groß angelegte Kondensationsreaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen wie oben beschrieben umfassen. Die Optimierung der Reaktionsparameter, wie z. B. Temperatur, Lösungsmittel und Katalysatorkonzentration, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(3-Nitrophenyl)methyliden]cyclopentan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann mit Reagenzien wie Lithiumaluminiumhydrid zum entsprechenden Amin reduziert werden.
Substitution: Die Nitrogruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas, Palladiumkatalysator.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide.
Hauptprodukte, die gebildet werden
Reduktion: 2-[(3-Aminophenyl)methyliden]cyclopentan-1-on.
Substitution: Verschiedene substituierte Cyclopentanone, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[(3-Nitrophenyl)methyliden]cyclopentan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird als potenzieller Leitstoff für die Entwicklung neuer Pharmazeutika erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(3-Nitrophenyl)methyliden]cyclopentan-1-on hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um seine Wirkungen auszuüben. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können, was zu biologischer Aktivität führt.
Wirkmechanismus
The mechanism of action of 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(4-Nitrophenyl)methyliden]cyclopentan-1-on
- 2-[(2-Nitrophenyl)methyliden]cyclopentan-1-on
- 2-[(3-Nitrophenyl)methyliden]cyclohexan-1-on
Einzigartigkeit
2-[(3-Nitrophenyl)methyliden]cyclopentan-1-on ist aufgrund der spezifischen Positionierung der Nitrogruppe am Phenylring einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen kann. Der Cyclopentanonring verleiht auch im Vergleich zu ähnlichen Verbindungen mit anderen Ringstrukturen unterschiedliche chemische Eigenschaften.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2 |
InChI-Schlüssel |
RILSEHNFNGMDTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)



![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)



![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)

![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
